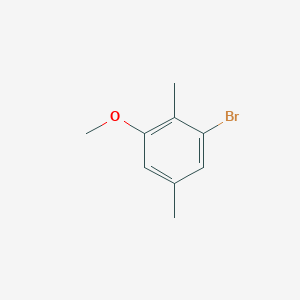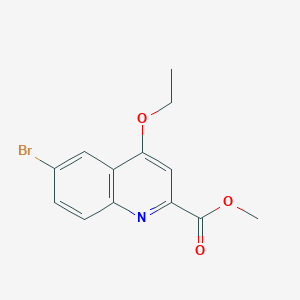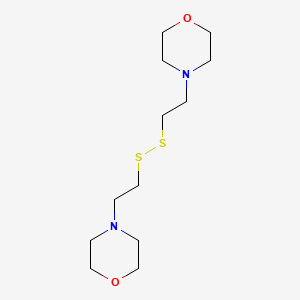
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine is a chemical compound with the molecular formula C12H24N2O2S2. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-(4-morpholinyl)ethanethiol with 2-chloroethylmorpholine in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog with similar structural features but lacking the disulfide linkage.
4-(2-Morpholin-4-yl-ethyl)morpholine: A related compound with a similar morpholine backbone but different substituents
Uniqueness
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine is unique due to its disulfide linkage, which imparts distinct chemical and biological properties. This feature allows it to participate in redox reactions and form reversible covalent bonds, making it valuable in various applications .
Propiedades
Número CAS |
55263-35-9 |
|---|---|
Fórmula molecular |
C12H24N2O2S2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
4-[2-(2-morpholin-4-ylethyldisulfanyl)ethyl]morpholine |
InChI |
InChI=1S/C12H24N2O2S2/c1-7-15-8-2-13(1)5-11-17-18-12-6-14-3-9-16-10-4-14/h1-12H2 |
Clave InChI |
RBNSDAUMPBNUJD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCSSCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)
![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)
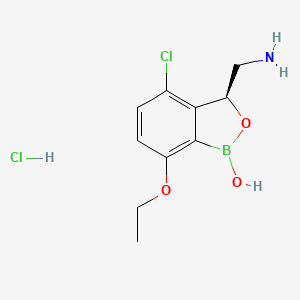

![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
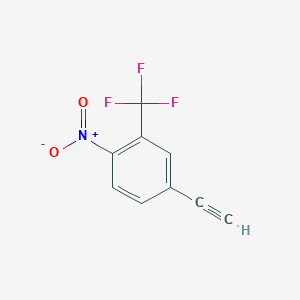

![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)

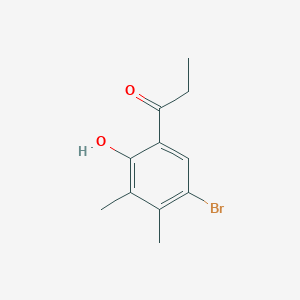
![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
